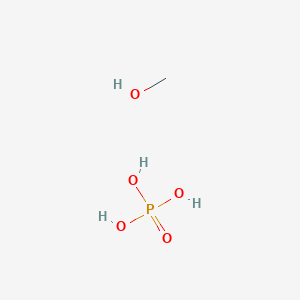
H3PO4 methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
H3PO4 methanol can be synthesized through several methods:
Esterification: This involves the reaction of phosphoric acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production: On an industrial scale, the compound can be produced by reacting phosphorus trichloride with methanol, followed by hydrolysis. This method is efficient and yields high purity products.
Chemical Reactions Analysis
H3PO4 methanol undergoes various chemical reactions:
Hydrolysis: It can be hydrolyzed to phosphoric acid and methanol in the presence of water and a catalyst.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions are phosphoric acid and its derivatives .
Scientific Research Applications
H3PO4 methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, methyl ester involves its ability to act as a phosphorylating agent. It can transfer a phosphate group to various substrates, which is crucial in many biochemical processes. This transfer is facilitated by the formation of a high-energy phosphate bond, which can be hydrolyzed to release energy . The molecular targets include enzymes and proteins involved in phosphorylation pathways .
Comparison with Similar Compounds
H3PO4 methanol can be compared with other phosphate esters such as:
Ethyl phosphate: Similar in structure but with an ethyl group instead of a methyl group.
Dimethyl phosphate: Contains two methyl groups attached to the phosphate.
Triphenyl phosphate: A more complex ester with three phenyl groups.
This compound is unique due to its simple structure and high reactivity, making it a versatile reagent in various chemical reactions .
Properties
Molecular Formula |
CH7O5P |
|---|---|
Molecular Weight |
130.04 g/mol |
IUPAC Name |
methanol;phosphoric acid |
InChI |
InChI=1S/CH4O.H3O4P/c1-2;1-5(2,3)4/h2H,1H3;(H3,1,2,3,4) |
InChI Key |
LBDROUOCQSGOFI-UHFFFAOYSA-N |
Canonical SMILES |
CO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)



![7-[(2-Ethoxyphenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8523346.png)




![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)


![1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B8523382.png)
